![molecular formula C26H21F3N2O5 B2529356 Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate CAS No. 1212217-00-9](/img/structure/B2529356.png)
Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with readily available starting materials. For instance, the preparation of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates involves reactions of pyridinio[(thiocarbonyl)methylide]s with dimethyl acetylenedicarboxylate . Similarly, the synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives is achieved through one-pot three-component reactions catalyzed by p-dodecylbenzene sulfonic acid under ultrasound . These methods highlight the importance of catalysis and reaction conditions in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray crystallography. For example, the crystal structure of 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one was determined by X-ray single-crystal diffraction, revealing two independent molecules in the unit cell with different conformations of the cyclohexenone rings . This suggests that the compound of interest may also exhibit complex conformational behavior.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their behavior in various reactions. For instance, the Diels-Alder reactions of 6,6-disubstituted 2,4-cyclohexadien-1-ones with dimethyl acetylenedicarboxylate produce adducts with different diastereomers, indicating a degree of "facial selectivity" . This implies that the compound of interest may also participate in cycloaddition reactions with a preference for certain orientations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by a range of techniques, including melting point, IR, 1H-NMR, 13C-NMR, and mass spectrometry . These compounds often exhibit intramolecular hydrogen bonding and specific crystalline conformations, which can affect their physical properties such as solubility and stability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Compounds structurally related to the specified chemical are frequently studied for their synthesis methods and crystallographic characteristics. For instance, the synthesis and crystal structure of related cyclohexenone derivatives reveal insights into their molecular configurations, including chair conformations of cyclohexanone rings and orientations of methoxycarbonyl groups (Begum et al., 2012). These structural details are crucial for understanding the compound's chemical behavior and potential applications in material science and organic synthesis.
Reactivity with Amines
The reactivity of cyclohexene derivatives with aliphatic amines highlights a route to produce compounds with potential biological activity or material applications. This reaction pathway indicates the versatility of these compounds in synthesizing a wide range of derivatives, which can be tailored for specific scientific applications (Gein et al., 2008).
Applications in Organic Synthesis
Related cyclohexene derivatives are utilized in organic synthesis, demonstrating the compounds' versatility in forming complex molecules. This includes the synthesis of cyclopentene and cyclohexene derivatives through specific ring-closure reactions, highlighting the potential of these compounds in synthesizing new materials or pharmaceuticals (Mukai et al., 2003).
Domino Reactions
The compound's analogs are used in domino reactions, a method that efficiently creates complex molecular structures from simpler ones. This illustrates the compound's potential in streamlined synthetic processes, which can be beneficial in developing new drugs or materials with enhanced properties (Vaid et al., 2016).
Photochemistry and Photophysics
Investigations into the photochemical properties of related compounds, such as the generation and reactivity of aryl cations, provide insights into potential applications in photovoltaic devices or as photocatalysts in organic synthesis (Protti et al., 2004).
Safety And Hazards
Without specific information on this compound, it’s hard to provide a detailed safety and hazard analysis. However, compounds containing cyanide groups can often be toxic, so it would be important to handle this compound with care.
Zukünftige Richtungen
Future research on this compound could involve exploring its reactivity, studying its physical and chemical properties in more detail, and potentially investigating its biological activity. It could also be interesting to explore the synthesis of related compounds, to see how changes in the structure affect the properties of the compound.
Please note that these are general observations based on the structure of the compound and may not be accurate for this specific compound. For detailed and accurate information, experimental data and research studies on the specific compound are needed.
Eigenschaften
IUPAC Name |
dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]cyclohexene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N2O5/c1-14-7-9-15(10-8-14)20-18(23(33)35-2)22(32)19(24(34)36-3)21(25(20,12-30)13-31)16-5-4-6-17(11-16)26(27,28)29/h4-11,19-21,32H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVIEYRRXPUUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(C(C2(C#N)C#N)C3=CC(=CC=C3)C(F)(F)F)C(=O)OC)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2529273.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2529274.png)
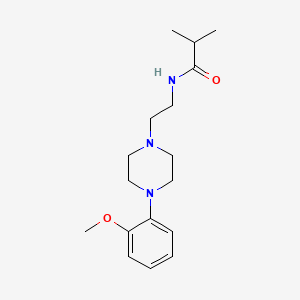
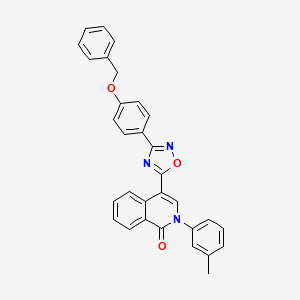
![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)
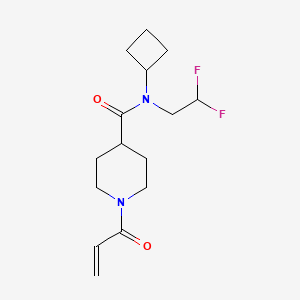
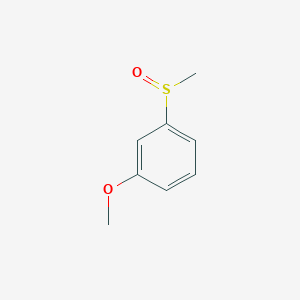
![1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2529288.png)
![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one](/img/structure/B2529289.png)
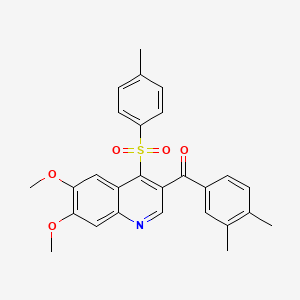
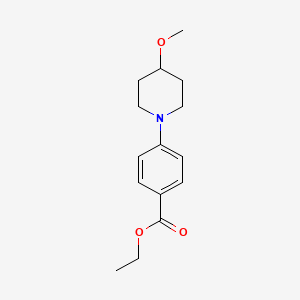
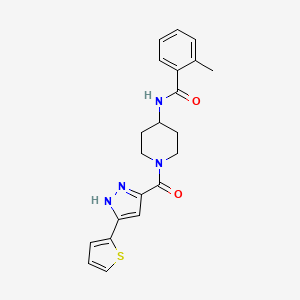
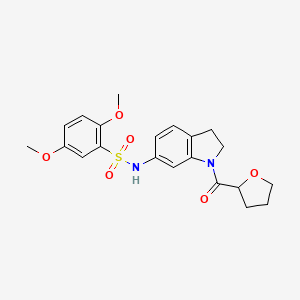
![3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2529296.png)